1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .
Chemical Reactions Analysis
Types of Reactions
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Uniqueness
1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions compared to its analogs .
Properties
Molecular Formula |
C10H18N4O2S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-9(2)14-8-10(7-12-14)17(15,16)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
BKKWNMPDLWULPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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